2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

Peptidomimetics Foldamer design Chiral building blocks

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (CAS 1432682-12-6; molecular formula C₉H₁₅NO₂; molecular weight 169.22 g/mol) is a conformationally constrained bicyclic β-amino acid featuring a norbornane (bicyclo[2.2.1]heptane) core with an amino substituent at the 2-position and an acetic acid side chain at the 7-position. Its rigid, stereochemically defined scaffold is employed as a building block for the synthesis of peptidomimetics, foldamers, and chiral ligands wherein precise spatial orientation of the amino and carboxyl functionalities governs secondary structure induction, receptor recognition, or catalytic activity.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B13010132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC2C(CC1C2CC(=O)O)N
InChIInChI=1S/C9H15NO2/c10-8-3-5-1-2-6(8)7(5)4-9(11)12/h5-8H,1-4,10H2,(H,11,12)
InChIKeyWYGVKCMTVYWSCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (CAS 1432682-12-6): A Positionally Defined, Constrained Bicyclic β-Amino Acid Scaffold for Peptidomimetic and Medicinal Chemistry Procurement


2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid (CAS 1432682-12-6; molecular formula C₉H₁₅NO₂; molecular weight 169.22 g/mol) is a conformationally constrained bicyclic β-amino acid featuring a norbornane (bicyclo[2.2.1]heptane) core with an amino substituent at the 2-position and an acetic acid side chain at the 7-position [1]. Its rigid, stereochemically defined scaffold is employed as a building block for the synthesis of peptidomimetics, foldamers, and chiral ligands wherein precise spatial orientation of the amino and carboxyl functionalities governs secondary structure induction, receptor recognition, or catalytic activity [2]. The compound is commercially available at defined purity levels (e.g., 95–98%) from multiple suppliers, enabling reproducible procurement for research and early-stage development programs .

Why 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid Cannot Be Replaced by Generic Bicyclic Amino Acid Analogs in Structurally Demanding Programs


Among the family of norbornane-derived amino acids, the precise location of the amino and carboxyl/carboxymethyl groups on the bicyclic framework critically dictates the conformational preferences, hydrogen-bonding geometry, and biological target complementarity of the resulting constructs [1]. The 2-amino-7-acetic acid substitution pattern of the title compound places the carboxylate moiety on a one‑carbon spacer exo to the bicyclic core, granting a distinct spatial trajectory and increased backbone flexibility relative to analogs that bear a carboxylic acid directly at the bridgehead (e.g., ABHD dicarboxylic acids) or that co‑locate both functional groups at the 2‑position (e.g., 2‑amino‑2‑norbornaneacetic acid derivatives) [2]. Generic substitution with an incorrect regioisomer or a non‑constrained amino acid abolishes the designed conformational restriction, undermining peptide secondary structure induction, stereoselective catalysis, or structure‑based drug‑target engagement that motivated the original compound selection [3].

Head-to-Head and Class-Level Differentiation Evidence for 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid Versus Closest Bicyclic Amino Acid Analogs


Regioisomeric Scaffold Differentiation: 2-Amino-7-acetic Acid Versus 2-Amino-2-acetic Acid Substitution on the Norbornane Core

The target compound differs from its closest regioisomer, 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetic acid (CAS 1558826-30-4), by the attachment position of the acetic acid side chain (C7 vs. C2). This positional shift alters the spatial relationship between the amino group and the carboxyl terminus: in the 2,7-isomer, the carboxylate is projected exo to the bicyclic framework at a defined distance and angle, while in the 2,2-isomer, both functional groups are geminally or vicinally disposed on the same bridge carbon [1]. Although direct comparative bioactivity or crystallographic data for the two isomers have not been published, class‑level inference from norbornane β‑amino acid studies indicates that the substitution pattern governs the φ/ψ torsional space accessible to the residue, thereby dictating whether the residue promotes β‑turn, β‑sheet, or helical conformations in peptide chains [2].

Peptidomimetics Foldamer design Chiral building blocks

Comparison with 2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid (BCH): Carboxylate Versus Carboxymethyl Functionality

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH, CAS 20448-79-7) is a well‑characterized LAT1 inhibitor with reported functional activity (IC₅₀ values in the low micromolar range for cellular amino acid uptake inhibition) . The target compound replaces the carboxylic acid directly attached to the norbornane C2 with an acetic acid side chain at C7, increasing the distance between the amino group and the acidic terminus and introducing a flexible methylene spacer [1]. No published head‑to‑head LAT1 inhibition or other pharmacological data exist for the target compound; however, class‑level knowledge of LAT1 substrate recognition suggests that the altered geometry and increased conformational freedom of the carboxymethyl group would substantially modify transporter affinity compared to BCH [2].

LAT1 inhibition Transporter pharmacology Amino acid uptake

Comparison with 2-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic Acid (ABHD): Mono‑Acidic Versus Di‑Acidic Character

ABHD isomers are rigid analogs of 1‑aminocyclopentane‑1,3‑dicarboxylic acid (ACPD) and glutamic acid, bearing two carboxylic acid groups on the norbornane scaffold and exhibiting pharmacological activity at metabotropic glutamate receptors mGluR1 and mGluR2 [1]. The target compound, possessing a single acetic acid moiety at C7 and an amino group at C2, is a mono‑acidic scaffold that lacks the second carboxylate necessary for glutamate‑mimetic activity. While quantitative mGluR activity data are available for select ABHD stereoisomers (e.g., IC₅₀ values for mGluR1 binding in the hundreds of micromolar range), no corresponding data exist for the mono‑acidic target compound [2].

Metabotropic glutamate receptors Rigid glutamate analogs mGluR tool compounds

Purity and Batch Reproducibility for Procurement: Target Compound Versus Commercial Bicyclic Amino Acid Building Blocks

The target compound is commercially supplied at certified purities of 95% (Nanjing Yaoshi) and 98% (Leyan, Ambeed) as determined by the respective vendors' quality control protocols [1]. While many generic norbornane amino acid building blocks are also offered at similar purity levels, the relatively limited number of suppliers for this specific 2,7‑regioisomer (compared with, e.g., BCH or 2‑aminonorbornane) necessitates careful evaluation of batch‑to‑batch consistency and impurity profiles. No publicly available comparative lot‑release data exist to quantify variability across suppliers.

Chemical procurement Building block quality Synthetic reproducibility

Evidence‑Backed Application Scenarios for Procuring 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid


Design of Conformationally Constrained β‑Peptide Foldamers Requiring a 2,7‑Substitution Pattern

In foldamer research, the spatial orientation and flexibility of the amino and carboxyl termini dictate the secondary structure (helix, sheet, turn) adopted by oligomeric sequences. The 2‑amino‑7‑acetic acid substitution pattern of the target compound provides a unique backbone geometry that is distinct from both the 2,2‑isomeric β‑amino acids and the dicarboxylic acid ABHD scaffolds [1]. Researchers designing novel β‑peptide architectures or hybrid α/β‑peptides can procure this compound to introduce a precisely defined kink or hydrogen‑bonding motif at a specific sequence position, enabling systematic exploration of conformational space not accessible with more common norbornane amino acid building blocks [2].

Synthesis of Chiral Ligands for Asymmetric Catalysis Exploiting the Rigid Norbornane Framework

The rigid bicyclo[2.2.1]heptane core of the target compound, combined with the spatially separated amino and acetic acid functionalities, makes it a valuable precursor for chiral ligand construction. The 2,7‑disposition allows for independent derivatization of the amino group (e.g., imine, amide, or sulfonamide formation) and the carboxylic acid (e.g., esterification, hydrazide coupling) without mutual steric interference, a feature less readily achieved with geminally substituted 2,2‑isomers [1]. Catalyst development groups may select this scaffold when a ligand framework requires two distinct attachment points with a rigid, well‑defined inter‑vector angle [2].

Structure‑Activity Relationship (SAR) Studies Exploring the Carboxylate Spacer in Bicyclic Amino Acid Pharmacophores

Medicinal chemistry programs investigating constrained amino acid pharmacophores can use the target compound as a key SAR probe to assess the effect of inserting a methylene spacer between the norbornane core and the carboxylate group. When compared directly with BCH (no spacer) or ABHD dicarboxylic acids, the 2‑amino‑7‑acetic acid scaffold allows the research team to deconvolute the contributions of spacer length, attachment point, and acid strength (pKa ~4.7 for the acetic acid side chain versus ~2–3 for a bridgehead carboxylic acid) to target binding, cellular uptake, or metabolic stability .

Peptidomimetic Inhibitor Design Targeting Proteases or Protein–Protein Interfaces

Constrained bicyclic amino acids are frequently incorporated into peptidomimetic inhibitor scaffolds to pre‑organize the backbone into a bioactive conformation and reduce entropic penalties upon binding. The 2,7‑substituted norbornane amino acid offers a distinctive turn‑inducing or strand‑breaking motif that can be positioned at the P1, P2, or P1' site of a protease inhibitor or at the interface of a protein–protein interaction inhibitor [1]. Procurement of this specific regioisomer, rather than a generic norbornane amino acid, is mandatory for reproducing published or proprietary inhibitor designs that rely on the exact 2,7‑geometry for potency and selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.